tert-Butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring (4-membered nitrogen heterocycle) functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 3-methoxy-3-oxopropanoyl substituent. This structure combines rigidity from the azetidine core with synthetic versatility from its ester and ketone functionalities. Such compounds are critical intermediates in medicinal chemistry, particularly for developing neuroprotective agents () and heterocyclic amino acid derivatives ().
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(7-13)9(14)5-10(15)17-4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDVGWXQMAVGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 229.29 g/mol
Structural Representation
The compound features an azetidine ring, which is known for its diverse biological activities. The presence of a tert-butyl group and a methoxy group contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this azetidine derivative possess significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Cytotoxicity against cancer cells |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anti-inflammatory Properties
A recent investigation explored the anti-inflammatory properties of this compound in a murine model of acute inflammation. Results indicated a significant decrease in edema and inflammatory markers in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 3: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC values indicating promising anticancer activity.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds similar to tert-butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate exhibit significant anticancer properties. The azetidine ring structure is known for its ability to interact with biological targets, making it a candidate for drug development aimed at treating various cancers. Studies have shown that derivatives of azetidine can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .
1.2 Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, potentially serving as a lead compound for the development of new antibiotics. The incorporation of the methoxy group is believed to enhance its lipophilicity, improving membrane permeability and bioactivity against microbial targets .
Synthetic Organic Chemistry
2.1 Building Block for Synthesis
This compound serves as an important building block in synthetic organic chemistry. Its functional groups allow for various transformations, including acylation and alkylation reactions. The tert-butyl ester group is particularly useful for protecting carboxylic acids during synthesis, facilitating the construction of more complex molecules .
2.2 Synthesis of Novel Compounds
Researchers have utilized this compound in the synthesis of novel azetidine derivatives, which are being investigated for their potential therapeutic effects. The ability to modify the azetidine core with different substituents allows chemists to explore a wide range of biological activities, making it a versatile scaffold in drug discovery .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes analogs based on substituent variations, synthetic routes, and functional properties.
Ester Group Variations
Key analogs differ in ester chain length and substituent positions:
Notes:
- The 2-methoxy-2-oxoethyl derivatives (e.g., ) are synthesized via aza-Michael additions with yields up to 80% .
- Ethoxy variants () exhibit similar molecular weights but differ in solubility and reactivity due to alkyl chain length .
Heterocyclic and Aromatic Substituents
Substituents like pyrazoles, triazoles, or benzotriazoles introduce pharmacological relevance:
Notes:
- Pyrazolyl derivatives () show higher yields (70–80%) compared to benzotriazoles (43%) due to reduced steric hindrance .
- Triazole-containing compounds (e.g., 4q in ) are synthesized under mild conditions (K₂CO₃, 16 hr) with 65% yields, suggesting scalability .
Functional Group Modifications
Variations in functional groups (e.g., bromo, amino) enable further derivatization:
Notes:
- Bromoethyl derivatives () are precursors for palladium-catalyzed reactions, critical in drug discovery .
- Amino-functionalized analogs () serve as building blocks for peptidomimetics .
Stereochemical and Conformational Variations
Stereochemistry impacts biological activity and synthetic pathways:
Notes:
- Hydroxy groups () enhance solubility but may reduce metabolic stability .
Preparation Methods
Cyclization of 1,3-Dichloro-2,2-Dimethylpropane
The azetidine ring is often synthesized via cyclization of 1,3-dichloro-2,2-dimethylpropane with benzylamine in dimethylformamide (DMF) at 50–100°C. Potassium iodide acts as a catalyst, while sodium carbonate facilitates dehydrohalogenation. This method yields 1-benzyl-3,3-dimethoxy-azetidine at 58% efficiency.
Example Reaction Conditions :
| Reagent | Quantity | Role |
|---|---|---|
| 1,3-Dichloro-2,2-DMP | 20 g (115.6 mmol) | Substrate |
| Benzylamine | 12.4 g (116 mmol) | Nucleophile |
| Potassium Iodide | 1 g (6 mmol) | Catalyst |
| Sodium Carbonate | 9.9 g (93 mmol) | Base |
| Solvent | DMF (100 mL) | Reaction Medium |
Boc Protection of the Azetidine Nitrogen
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine as a base. This step achieves >90% yield for 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.
Critical Parameters :
-
Temperature : 10–40°C to prevent Boc group cleavage.
-
Stoichiometry : 1.2 equivalents of Boc anhydride relative to the amine.
-
Workup : Aqueous washes with sodium bicarbonate to remove excess acid.
Acylation at the 3-Position
Alternative Acylation via Acid Chlorides
Direct acylation with methoxy-oxopropanoyl chloride in the presence of triethylamine offers a faster route. However, this method risks over-acylation and requires stringent temperature control (0–5°C).
Deprotection and Final Product Isolation
Cleavage of the 3,3-Dimethoxy Group
The dimethoxy protecting group is removed using 10% aqueous citric acid in ethyl acetate at 20–40°C. This step selectively hydrolyzes the ketal without affecting the Boc group, yielding tert-butyl 3-azetidinone-1-carboxylate at 85% efficiency.
Optimization Insight :
Crystallization and Purification
The final product is crystallized from hexane at 5–10°C, achieving >99% purity. Hexane’s low polarity ensures effective removal of hydrophobic byproducts.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization-Protection | 58–91 | 95–99 | High | Moderate (DMF use) |
| EDCI/HOBT Acylation | 80 | 98 | Moderate | Low (DCM solvent) |
| Acid Chloride Route | 75 | 90 | Low | High (HCl byproduct) |
Key Observations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-(3-methoxy-3-oxopropanoyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with activated esters. For example, tert-butyl-protected azetidine intermediates (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) can react with methoxy-oxopropanoyl chloride under mild basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to install the acyl group . Yield optimization requires precise stoichiometric control of the acylating agent and monitoring reaction progress via TLC or LC-MS. Impurities often arise from over-acylation or Boc-deprotection; column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive characterization includes:
- 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and the methoxy-oxopropanoyl moiety (δ ~3.7 ppm for OCH3 and ~3.2–3.5 ppm for the azetidine ring protons) .
- HRMS : Validate molecular formula (C12H19NO5, [M+H]+ calc. 258.1344) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for both ester and ketone groups) .
Q. What are the recommended storage conditions to prevent decomposition?
- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to the labile Boc (tert-butoxycarbonyl) group. Store under inert gas (argon or nitrogen) at –20°C in a desiccator. Periodic NMR analysis is advised to detect hydrolysis byproducts (e.g., free azetidine or carboxylic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying the most electrophilic sites (e.g., the carbonyl carbon of the methoxy-oxopropanoyl group). Solvent effects (e.g., dielectric constant of DMF vs. THF) are modeled using PCM (Polarizable Continuum Model) to predict reaction pathways and regioselectivity . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, the methoxy-oxopropanoyl group may exhibit keto-enol tautomerism, altering proton chemical shifts. Strategies include:
- Variable-temperature NMR to stabilize dominant tautomers.
- Deuterium exchange experiments to identify exchangeable protons.
- High-resolution crystallography (if crystalline derivatives are obtainable) to confirm bond lengths and angles .
Q. How does steric hindrance from the tert-butyl group influence the compound’s utility in multicomponent reactions (MCRs)?
- Methodological Answer : The bulky tert-butyl group restricts conformational flexibility, potentially slowing MCRs like Ugi or Passerini reactions. Kinetic studies comparing reaction rates with/without the Boc group (e.g., using unprotected azetidine analogs) quantify steric effects. Computational docking simulations (e.g., AutoDock Vina) can model steric clashes in transition states .
Q. What are the challenges in scaling up enantioselective syntheses involving this compound?
- Methodological Answer : Enantiocontrol requires chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries. Key challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
